

Application Notes and Protocols for Bioconjugation using Fmoc-NMe-PEG4-NHS Ester

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Compound of Interest		
Compound Name:	Fmoc-NMe-PEG4-NHS ester	
Cat. No.:	B1192723	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NMe-PEG4-NHS ester is a versatile heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development.[1][2] Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected N-methylated amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester, offers a powerful toolset for the precise construction of complex biomolecules.[3][4]

The Fmoc protecting group provides an orthogonal handle for sequential chemical modifications, making it particularly valuable in solid-phase peptide synthesis (SPPS) and the stepwise assembly of antibody-drug conjugates (ADCs) or other targeted therapeutics.[5][6] The N-methylation of the amine enhances the stability of the linker. The hydrophilic PEG4 spacer improves the solubility and pharmacokinetic properties of the resulting conjugate, reducing the risk of aggregation.[7] The NHS ester enables efficient and specific covalent bond formation with primary amines on biomolecules such as proteins, antibodies, and aminemodified oligonucleotides.[8]

These application notes provide detailed protocols for the use of **Fmoc-NMe-PEG4-NHS** ester in two key applications: the labeling of proteins and the incorporation of the linker during solid-phase peptide synthesis.



Data Presentation

Table 1: Physicochemical Properties of Fmoc-NMe-PEG4-NHS Ester

Property	Value	Reference
Molecular Weight	598.65 g/mol	[4]
CAS Number	2228857-30-3	[2]
Formula	С31Н38N2O10	[2]
Purity	Typically ≥95%	[1]
Solubility	Soluble in DMSO, DMF	[7]
Storage	Store at -20°C, desiccated	[7]

Table 2: Recommended Reaction Conditions for Protein Labeling with **Fmoc-NMe-PEG4-NHS Ester**



Parameter	Recommended Range	Notes
Protein Concentration	1-10 mg/mL	Higher concentrations can improve labeling efficiency.
Molar Excess of Linker	5-20 fold	The optimal ratio should be determined empirically for each protein.
Reaction Buffer	Phosphate-buffered saline (PBS), pH 7.2-7.5; Sodium bicarbonate buffer, pH 8.0-8.5; Borate buffer, pH 8.0-8.5	Avoid buffers containing primary amines (e.g., Tris, glycine).
Reaction Temperature	Room temperature (20-25°C) or 4°C	Lower temperatures can minimize non-specific reactions and protein degradation.
Reaction Time	30 minutes to 2 hours	Can be extended overnight at 4°C.
Quenching Reagent	1 M Tris-HCl, pH 8.0 or 1 M Glycine	Final concentration of 50-100 mM.

Experimental Protocols

Protocol 1: Labeling of a Protein with Fmoc-NMe-PEG4-NHS Ester

This protocol describes the general procedure for conjugating **Fmoc-NMe-PEG4-NHS** ester to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- Fmoc-NMe-PEG4-NHS ester
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)



- Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

- Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the storage buffer contains primary amines, exchange it with the Reaction Buffer using dialysis or a desalting column.
- Linker Preparation: Immediately before use, prepare a stock solution of **Fmoc-NMe-PEG4-NHS ester** in anhydrous DMSO or DMF (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
- Conjugation Reaction: a. Add the desired molar excess of the Fmoc-NMe-PEG4-NHS ester stock solution to the protein solution. b. Gently mix the reaction mixture immediately. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
- Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
- Purification: Remove excess, unreacted linker and byproducts by subjecting the reaction mixture to size-exclusion chromatography, dialysis, or using a desalting column.
- Characterization: Characterize the resulting conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Incorporation of Fmoc-NMe-PEG4-Linker during Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps to incorporate the Fmoc-NMe-PEG4 linker onto a solid support-bound peptide. This is typically done to introduce a spacer and a functional handle for subsequent modifications.



Materials:

- Peptide-resin with a free N-terminal amine
- Fmoc-NMe-PEG4-COOH (the carboxylic acid form of the linker)
- Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
- Base (e.g., Diisopropylethylamine DIEA)
- Anhydrous DMF
- Piperidine solution (20% in DMF) for Fmoc deprotection
- Washing solvents (e.g., DMF, DCM)

Procedure:

- Resin Preparation: Swell the peptide-resin in DMF.
- Fmoc Deprotection: Remove the N-terminal Fmoc group of the peptide on the resin by treating it with 20% piperidine in DMF for 15-30 minutes.[5] Wash the resin thoroughly with DMF.
- Linker Activation: In a separate vial, dissolve Fmoc-NMe-PEG4-COOH and a coupling reagent (e.g., HBTU) in DMF. Add a base like DIEA to activate the carboxylic acid. Allow the activation to proceed for a few minutes.
- Coupling: Add the activated linker solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[5]
- Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
- Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence
 of free primary amines, indicating successful coupling.



- Fmoc Deprotection of the Linker (Optional): If a subsequent molecule is to be attached to the linker on the solid phase, the Fmoc group on the newly incorporated linker can be removed using 20% piperidine in DMF.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide-linker conjugate can be cleaved from the resin and deprotected using a cleavage cocktail (e.g., TFA/TIS/water).[5]

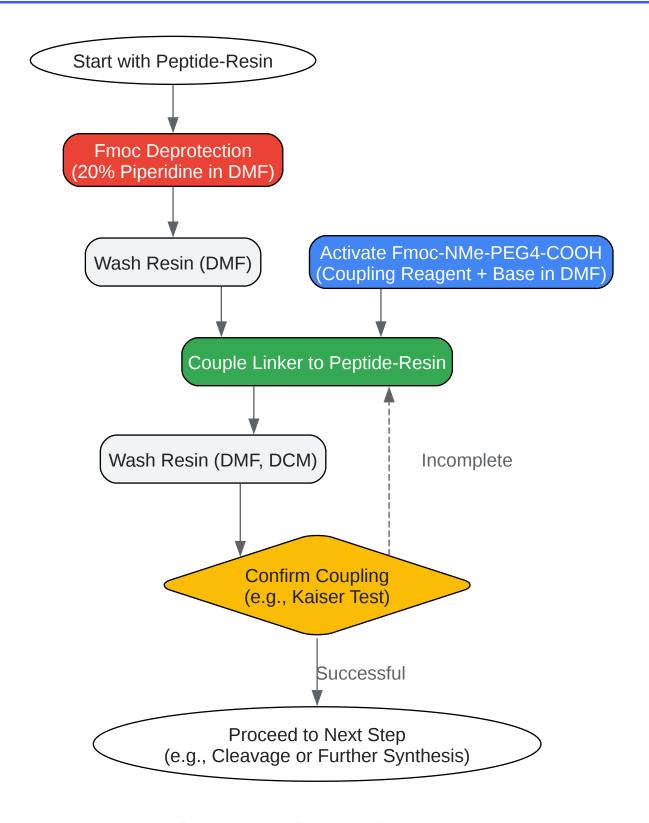
Visualizations



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Caption: Workflow for Protein Labeling with Fmoc-NMe-PEG4-NHS Ester.





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Caption: Workflow for Incorporating the Linker in Solid-Phase Peptide Synthesis.



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